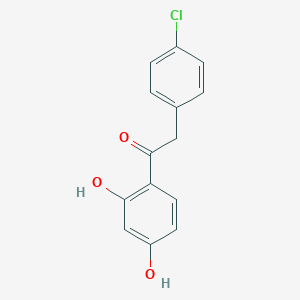

2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone

Descripción

2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone is a hydroxyacetophenone derivative characterized by a ketone group flanked by two aromatic rings: a 4-chlorophenyl group and a 2,4-dihydroxyphenyl group. Its molecular formula is C₁₄H₁₁ClO₃, with a molecular weight of 274.69 g/mol . The compound is cataloged under CAS numbers [15485-65-1] and [115781-11-8], depending on the substituent arrangement .

Structurally, the 2,4-dihydroxyphenyl moiety provides two hydroxyl groups at positions 2 and 4, contributing to hydrogen-bonding capacity and acidity, while the 4-chlorophenyl group introduces lipophilicity and electronic effects via the chlorine atom. This combination makes the compound a versatile intermediate in synthesizing heterocycles, such as chromenones and pyrazolines, through condensation or cyclization reactions .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,16,18H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSNDHMLIFRVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342977 | |

| Record name | 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15485-64-0 | |

| Record name | 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Overview

The aldol condensation between 2,4-dihydroxyacetophenone and 4-chlorobenzaldehyde in the presence of thionyl chloride (SOCl₂) and ethanol (EtOH) is a widely reported method. This approach leverages the catalytic activity of SOCl₂, which generates HCl in situ to facilitate enolate formation and subsequent cross-condensation.

Experimental Procedure

-

Reagents :

-

2,4-Dihydroxyacetophenone (0.01 mol)

-

4-Chlorobenzaldehyde (0.01 mol)

-

Absolute ethanol (5 mL)

-

SOCl₂ (0.05 mL)

-

-

Steps :

-

Dissolve 2,4-dihydroxyacetophenone and 4-chlorobenzaldehyde in ethanol.

-

Add SOCl₂ dropwise under stirring at room temperature.

-

Continue stirring for 2 hours, then allow the mixture to stand for 12 hours.

-

Precipitate the product by adding ice-cold water, filter, and wash with cold ethanol.

-

-

Yield and Characterization :

Mechanistic Insights

The reaction proceeds via enolate formation at the α-carbon of 2,4-dihydroxyacetophenone, followed by nucleophilic attack on the carbonyl carbon of 4-chlorobenzaldehyde. Intramolecular hydrogen bonding between the 2-hydroxy and carbonyl groups stabilizes the chalcone intermediate.

Friedel-Crafts Acylation

Reaction Overview

An alternative route involves Friedel-Crafts acylation, where 4-chlorobenzoyl chloride reacts with 1,3-dihydroxybenzene (resorcinol) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Experimental Procedure

-

Reagents :

-

Resorcinol (0.01 mol)

-

4-Chlorobenzoyl chloride (0.01 mol)

-

Anhydrous AlCl₃ (0.02 mol)

-

Dichloromethane (10 mL)

-

-

Steps :

-

Suspend AlCl₃ in dichloromethane under nitrogen.

-

Add resorcinol and 4-chlorobenzoyl chloride sequentially.

-

Reflux for 6–8 hours, then quench with dilute HCl.

-

Extract with ethyl acetate, dry over Na₂SO₄, and crystallize from ethanol.

-

-

Yield and Characterization :

-

Yield : ~60–65% (extrapolated from brominated analog).

-

¹H NMR (DMSO-d₆) :

-

δ 12.8 (s, 2H, phenolic -OH)

-

δ 7.8–7.4 (m, 4H, aromatic protons)

-

δ 6.3–6.1 (m, 2H, dihydroxyphenyl protons).

-

-

Mechanistic Insights

AlCl₃ activates the acyl chloride to form an acylium ion, which undergoes electrophilic substitution at the para position of resorcinol. The electron-donating hydroxyl groups direct regioselectivity, favoring the formation of the 2,4-dihydroxyphenyl ketone.

Comparative Analysis of Methods

Key Advantages :

-

Aldol condensation offers simplicity and avoids stringent anhydrous conditions.

-

Friedel-Crafts acylation provides better regiocontrol for industrial-scale synthesis.

Optimization Strategies

Solvent Effects

Catalytic Systems

-

SOCl₂ vs. Gaseous HCl : SOCl₂ ensures controlled HCl release, reducing side reactions.

-

AlCl₃ Alternatives : FeCl₃ or ionic liquids may reduce environmental impact.

Analytical Validation

Purity Assessment

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structurally related hydroxyacetophenones and their distinguishing features:

Key Differences and Research Findings:

Reactivity in Heterocycle Synthesis: The target compound reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one, a bioactive heterocycle . In contrast, analogs like 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone show lower cyclization efficiency due to the phenoxy group’s steric and electronic effects .

Biological Activity: Derivatives of the target compound, such as 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one, exhibit antimicrobial properties against Staphylococcus aureus and Candida albicans . 1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone demonstrates radical scavenging activity (DPPH assay), attributed to the methoxy group’s electron-donating effect .

Physicochemical Properties: The 4-chlorophenyl group increases logP (lipophilicity) compared to non-halogenated analogs, enhancing membrane permeability but reducing aqueous solubility . Compounds with additional chlorine atoms (e.g., 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone) exhibit higher melting points (>200°C) due to stronger intermolecular halogen bonding .

Actividad Biológica

2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone, also referred to as a chlorophenyl derivative, has garnered attention in scientific research for its potential biological activities. This compound is structurally characterized by the presence of a chlorophenyl group and two hydroxyl groups, which may contribute to its reactivity and biological effects. This article delves into the compound's biological activities, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target sites.

- Hydrophobic Interactions : The chlorophenyl group facilitates hydrophobic interactions with cellular membranes, potentially aiding in cellular uptake.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in various biochemical pathways, leading to altered cell signaling and metabolism.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives, it was found that compounds with para-substituted phenyl rings showed enhanced antibacterial effects against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Activity Against S. aureus | Activity Against P. aeruginosa |

|---|---|---|

| This compound | High | Moderate |

| 1-(2-(4-chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone | Very High | High |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown efficacy in inducing apoptosis in breast cancer cells through the activation of the caspase pathway and inhibition of the PI3K/AKT signaling pathway .

Study 1: Antimicrobial Evaluation

A series of synthesized oxadiazole derivatives including this compound were evaluated for their antimicrobial properties. The results indicated that the presence of the chlorophenyl group significantly enhanced antibacterial activity compared to other substitutions .

Study 2: Anticancer Activity

In vitro studies demonstrated that treatment with this compound resulted in significant growth inhibition of human breast carcinoma cells. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone, and how do reaction conditions influence yield?

- The compound is synthesized via condensation reactions, often involving substituted acetophenones and dihydroxybenzene derivatives. For example, condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation can yield chromenone derivatives with improved efficiency compared to traditional heating . Key factors include temperature control (e.g., reflux in dry benzene for 7–10 hours) and catalysts like ZnCl₂ for Friedel-Crafts acylation . Yields typically range from 60–85%, depending on solvent polarity and substituent reactivity.

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

- Structural elucidation relies on NMR (¹H and ¹³C) to confirm aromatic proton environments and carbonyl functionality. Mass spectrometry (electron ionization) provides molecular ion peaks (e.g., m/z 262.04 for [M+H]⁺) and fragmentation patterns . IR spectroscopy identifies hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) stretches, with data cross-referenced against NIST databases .

Q. What are the primary applications of this compound in heterocyclic synthesis?

- It serves as a precursor for hydroxypyrimidines with histone deacetylase (HDAC) inhibitory activity, synthesized via condensation with urea in DMF/HCl . Additionally, it forms chromen-4-one derivatives (e.g., 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one) for photophysical studies .

Advanced Research Questions

Q. How can discrepancies in biological activity data (e.g., antimicrobial vs. anticancer) be resolved for derivatives of this compound?

- Contradictions arise from substituent positioning and assay conditions. For example, chlorine at the 4-position enhances antimicrobial activity by increasing lipophilicity and membrane penetration , while thiazole derivatives (e.g., compound 38 ) show anticancer activity via apoptosis induction, validated by in vitro cytotoxicity assays (IC₅₀ values <10 µM) . Methodological standardization (e.g., consistent cell lines, MIC protocols) is critical for cross-study comparisons.

Q. What mechanistic insights explain its role in HDAC inhibition, and how can binding affinity be optimized?

- Hydroxypyrimidine derivatives derived from this compound chelate zinc ions in HDAC active sites. Computational docking (e.g., AutoDock Vina) reveals that para-chlorophenyl groups enhance hydrophobic interactions, while dihydroxyphenyl moieties stabilize hydrogen bonds with catalytic residues . Substituent modifications (e.g., methoxy groups at position 7) improve selectivity for HDAC6 isoforms .

Q. What challenges exist in scaling up synthesis while maintaining purity, and how are they addressed?

- Key issues include byproduct formation during condensation (e.g., dimerization) and hydroxyl group oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization in ethanol is standard . Process optimization using flow chemistry or microwave-assisted synthesis reduces reaction times and improves reproducibility .

Q. How do photophysical properties of its chromenone derivatives vary with structural modifications?

- Methoxy substitution at position 7 shifts UV-Vis absorption maxima (λ_max) from 320 nm to 350 nm due to extended conjugation. Fluorescence quantum yields (Φ_F) decrease with electron-withdrawing groups (e.g., nitro), while electron-donating groups (e.g., methyl) enhance emission intensity . Time-resolved spectroscopy (TCSPC) quantifies excited-state lifetimes for optoelectronic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.